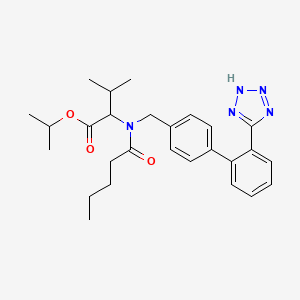
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide is a metabolite of Pioglitazone, a drug commonly used to treat type 2 diabetes. This compound is characterized by its molecular formula C25H28N2O10S and a molecular weight of 548.56 . It is primarily used in research settings to study the pharmacokinetics and metabolism of Pioglitazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using various glucuronidation agents under specific reaction conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of glucuronidated metabolites.
Biology: Used in studies involving the metabolism and pharmacokinetics of Pioglitazone.
Medicine: Used in research to understand the metabolic pathways and effects of Pioglitazone in the human body.
Mechanism of Action
The mechanism of action of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide involves its role as a metabolite of Pioglitazone. It is formed through the glucuronidation of Hydroxy Pioglitazone, a process that enhances the solubility and excretion of the parent drug. The molecular targets and pathways involved include various enzymes responsible for glucuronidation, such as UDP-glucuronosyltransferases .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: The parent drug from which Hydroxy Pioglitazone (M-VII) b-D-Glucuronide is derived.
Hydroxy Pioglitazone: The intermediate metabolite that undergoes glucuronidation to form this compound.
Uniqueness
This compound is unique due to its specific glucuronidation, which distinguishes it from other metabolites of Pioglitazone. This glucuronidation enhances its solubility and facilitates its excretion, making it an important compound for studying the pharmacokinetics and metabolism of Pioglitazone .
Properties
Molecular Formula |
C25H28N2O10S |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34) |
InChI Key |
XFRAGOPCVGUPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


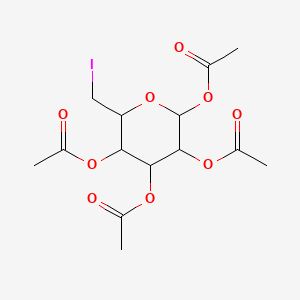

![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)


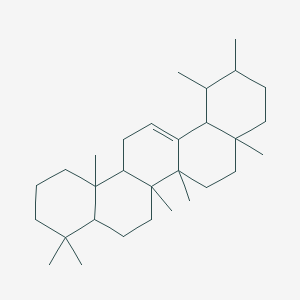

amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
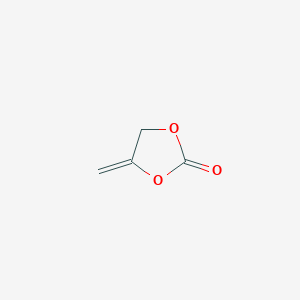
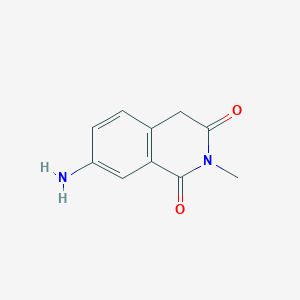
![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)

